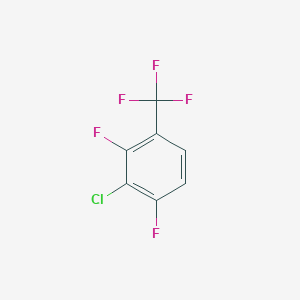

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFUOBOYBXLKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559772 | |

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120770-03-8 | |

| Record name | 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (CAS No. 120770-03-8), a valuable fluorinated building block in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published synthesis, this guide outlines a plausible multi-step route based on established organofluorine chemistry principles and analogous reactions found in patent literature and academic publications. The proposed synthesis involves the initial preparation of a key intermediate, 1,2,3-Trichloro-4-(trifluoromethyl)benzene, followed by a selective halogen exchange fluorination.

Physicochemical Properties of the Target Compound

A summary of the key physical and chemical properties for the target compound, 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, is presented below.

| Property | Value |

| CAS Number | 120770-03-8 |

| Molecular Formula | C₇H₂ClF₅ |

| Molecular Weight | 216.54 g/mol |

| Boiling Point | 131-132 °C |

| Purity | >95.0% |

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process, beginning with the chlorination of 4-(trifluoromethyl)aniline to produce the key intermediate, 1,2,3-Trichloro-4-(trifluoromethyl)benzene. This is followed by a selective halogen exchange (halex) reaction to yield the final product.

Caption: Proposed two-stage synthetic pathway for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Stage 1: Synthesis of 1,2,3-Trichloro-4-(trifluoromethyl)benzene

Experimental Protocol: Synthesis of 2,6-dichloro-4-trifluoromethylaniline (Analogous Starting Material)

This protocol is adapted from methods for the chlorination of p-trifluoromethylaniline.

Reaction Scheme:

Caption: Chlorination of p-trifluoromethylaniline to 2,6-dichloro-4-trifluoromethylaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Trifluoromethylaniline | 161.12 | (to be determined) | (to be determined) |

| Chlorine Gas | 70.90 | (in excess) | (in excess) |

| Toluene | 92.14 | (as solvent) | - |

| Sodium Hydroxide | 40.00 | (for neutralization) | - |

Procedure:

-

Charge a suitable reactor with p-trifluoromethylaniline and a solvent such as toluene, dichloromethane, or carbon tetrachloride.

-

Introduce chlorine gas into the reactor. The reaction can be carried out at a temperature range of 70-90 °C under vacuum conditions to facilitate the removal of byproduct HCl.

-

Monitor the reaction progress by a suitable analytical method, such as gas chromatography (GC), until the starting material is consumed.

-

Upon completion, remove the solvent by distillation.

-

Neutralize the crude product with an aqueous alkali solution (e.g., sodium hydroxide).

-

The crude 2,6-dichloro-4-trifluoromethylaniline can then be purified by vacuum distillation.

Expected Outcome:

This process is expected to yield 2,6-dichloro-4-trifluoromethylaniline with a purity of over 99.5%.

Stage 2: Halogen Exchange Fluorination

This crucial stage involves the selective replacement of two chlorine atoms in 1,2,3-Trichloro-4-(trifluoromethyl)benzene with fluorine atoms to yield the final product. This transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The use of a phase transfer catalyst can enhance the reactivity.

Experimental Protocol: Selective Fluorination of 1,2,3-Trichloro-4-(trifluoromethyl)benzene

This protocol is based on general procedures for halogen exchange fluorination of polychlorinated aromatic compounds.

Reaction Scheme:

Caption: Selective halogen exchange fluorination of the intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3-Trichloro-4-(trifluoromethyl)benzene | 249.44 | (to be determined) | (to be determined) |

| Potassium Fluoride (spray-dried) | 58.10 | (stoichiometric excess) | (to be determined) |

| Sulfolane | 120.17 | (as solvent) | - |

| Phase Transfer Catalyst (e.g., quaternary ammonium salt) | - | (catalytic amount) | - |

Procedure:

-

In a suitable autoclave or high-pressure reactor, charge 1,2,3-Trichloro-4-(trifluoromethyl)benzene, spray-dried potassium fluoride, and a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP).

-

If desired, add a catalytic amount of a phase transfer catalyst.

-

Seal the reactor and heat the mixture to a temperature in the range of 150-250 °C. The optimal temperature will need to be determined experimentally to achieve selective replacement of the two most activated chlorine atoms.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by GC analysis of aliquots.

-

After the reaction is complete, cool the reactor to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent and filter to remove the inorganic salts.

-

Wash the organic phase with water to remove the reaction solvent.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Expected Outcome:

The halogen exchange reaction is expected to yield the desired product. The yield and purity will be highly dependent on the specific reaction conditions, particularly temperature and reaction time, which control the selectivity of the fluorination.

Data Summary

The following table summarizes the key reaction parameters for the proposed synthetic pathway. Note that specific quantitative data for the synthesis of the target molecule is not available in the public domain and the values provided for analogous reactions should be used as a starting point for optimization.

| Stage | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) |

| 1 | Chlorination | p-Trifluoromethylaniline | Cl₂ | Toluene | 70-90 | Vacuum | >95 (analogous) |

| 2 | Halogen Exchange | 1,2,3-Trichloro-4-(trifluoromethyl)benzene | KF | Sulfolane | 150-250 | Autogenous | (to be determined) |

Concluding Remarks

The synthesis of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene presents a challenge due to the need for selective installation of multiple halogen atoms on the benzene ring. The proposed two-stage pathway, involving the preparation of a trichlorinated intermediate followed by a selective halogen exchange fluorination, offers a logical and feasible approach based on established synthetic methodologies in organofluorine chemistry. The experimental protocols provided are based on analogous reactions and should serve as a foundation for further process development and optimization by researchers in the field. Careful control of reaction conditions, particularly in the halogen exchange step, will be critical to achieving high selectivity and yield of the desired product.

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene. Due to the limited availability of specific experimental data for this compound, this guide also includes predicted values and general experimental methodologies applicable to similar halogenated benzene derivatives.

Core Physicochemical Properties

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a complex halogenated aromatic compound. Its structure, featuring a trifluoromethyl group and multiple halogen substituents, suggests unique chemical and physical characteristics relevant to its potential applications in various fields, including pharmaceutical and materials science.

A summary of the available and predicted quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 120770-03-8 | [1] |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point/Range | 131-132 °C | [1] |

| Density (Predicted) | 1.510 ± 0.06 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Apparatus:

-

Thiele tube or a similar oil bath setup

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or NMR tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the sample tube.

-

The capillary tube, with its open end downwards, is placed inside the sample tube.

-

The sample tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using a pycnometer, a flask with a close-fitting ground glass stopper with a capillary fine bore through it.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Potential Synthetic Pathway

While a specific, detailed synthesis protocol for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is not documented in readily accessible literature, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of polychlorofluorinated trifluoromethyl benzenes. A potential logical workflow for its synthesis could start from a more readily available substituted benzene.

Caption: A potential synthetic workflow for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

This generalized diagram illustrates a possible multi-step synthesis. The initial step would involve the introduction of the trifluoromethyl group onto a suitable benzene ring, followed by a selective fluorination step to introduce the second fluorine atom at the desired position. The specific reagents and reaction conditions would need to be optimized experimentally.

Concluding Remarks

This technical guide consolidates the currently available physicochemical data for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound. The provided general experimental protocols and a plausible synthetic pathway serve as a foundational resource for scientists and researchers interested in working with this and structurally related molecules. Further investigation is warranted to determine its full range of properties and potential applications.

References

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 120770-03-8

This technical guide provides a comprehensive overview of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, and suppliers, and summarizes available data on its synthesis and properties.

Chemical Identity and Properties

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a substituted benzene ring with a chlorine atom, two fluorine atoms, and a trifluoromethyl group. These substitutions significantly influence its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 120770-03-8 | [1] |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 131-132 °C | [1] |

| Purity | Typically ≥95.0% | [1] |

Suppliers

This chemical is available from various specialized chemical suppliers. One notable supplier is:

-

Fluorochem [1]

Synthesis and Reactivity

General synthetic strategies for similar polychlorinated and fluorinated benzene derivatives often involve:

-

Halogen Exchange Reactions: The displacement of chlorine atoms with fluorine using reagents like potassium fluoride (KF) in the presence of a phase-transfer catalyst.

-

Fluorination of Trichloromethyl Groups: The conversion of a trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group using anhydrous hydrogen fluoride (HF).

The reactivity of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is dictated by the electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl substituents. This makes the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The chlorine atom can be a site for such substitutions, allowing for the introduction of other functional groups.

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry. The incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific biological activities or drug development applications for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene are not yet documented in publicly accessible research, its structure makes it a potential intermediate for the synthesis of novel pharmaceutical compounds.

The general workflow for utilizing such a compound in early-stage drug discovery could involve the following logical steps:

Figure 1. A generalized experimental workflow for the utilization of a novel chemical entity like 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene in a drug discovery program.

Signaling Pathways

Currently, there is no publicly available information linking 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene to any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate any such interactions. A hypothetical logical relationship for investigating the mechanism of action of a novel bioactive compound derived from this molecule is presented below.

Figure 2. A logical diagram illustrating the potential steps to investigate the signaling pathway of a bioactive derivative of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this chemical should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. Further research is needed to fully characterize the properties and potential applications of this compound.

References

Spectroscopic and Analytical Profile of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such data, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and related fluorinated aromatic compounds. The included diagrams, generated using Graphviz, illustrate key analytical workflows, enhancing the practical utility of this guide for professionals in drug development and chemical research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-5 | 7.6 - 7.8 | Doublet of triplets (dt) | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 |

| H-6 | 7.3 - 7.5 | Doublet of triplets (dt) | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 |

| ¹³C | |||

| C-1 | 158 - 162 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| C-2 | 115 - 120 | Doublet of doublets (dd) | ²J(C,F) ≈ 20-30, ³J(C,Cl) ≈ 5-10 |

| C-3 | 158 - 162 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 20-30 |

| C-4 | 125 - 130 | Quartet (q) | ²J(C,F) of CF₃ ≈ 30-40 |

| C-5 | 128 - 132 | Singlet (or complex multiplet) | |

| C-6 | 110 - 115 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C,F) ≈ 270-280 |

| ¹⁹F | |||

| F-1, F-3 | -105 to -115 | Multiplet | |

| -CF₃ | -60 to -65 | Singlet |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Frequency Range (cm⁻¹) | Assignment |

| 1600 - 1620 | C=C aromatic ring stretching |

| 1470 - 1500 | C=C aromatic ring stretching |

| 1300 - 1350 | C-F stretching (trifluoromethyl group) |

| 1100 - 1200 | C-F stretching (aromatic) |

| 1000 - 1050 | C-Cl stretching |

| 800 - 850 | C-H out-of-plane bending |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Predicted Identity | Notes |

| 216/218 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern (approx. 3:1 ratio). |

| 197 | [M-F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |

| 181 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 147 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocols

The following sections detail the recommended experimental methodologies for acquiring the spectroscopic data for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a field strength of 400 MHz or higher is recommended for detailed analysis.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width is recommended initially (e.g., -200 to 0 ppm) to locate the signals, followed by optimization.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates).

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the background spectrum (air) before acquiring the sample spectrum.

Sample Preparation (Salt Plates):

-

Place one or two drops of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred method for this volatile compound. An electron ionization (EI) source is standard for generating fragment ions.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene and the methodologies for their experimental determination. While the presented data is predictive, it offers valuable guidance for the identification and characterization of this compound. The detailed protocols and illustrative workflows are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating further investigation into the properties and applications of this and other complex halogenated molecules.

Solubility of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene in organic solvents

Technical Guide: Solubility of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Introduction

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound. Such molecules are often key building blocks or intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation. This guide summarizes its known physical properties, provides a general framework for solubility determination, and outlines a standard experimental protocol.

Compound Profile

A summary of the key physical and chemical properties of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is presented below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1,3-difluoro-4-(trifluoromethyl)benzene | [3] |

| CAS Number | 120770-03-8 | [3] |

| Molecular Formula | C₇H₂ClF₅ | [3] |

| Molecular Weight | 216.54 g/mol | [3] |

| Physical State | Liquid | [3] |

| Boiling Point | 131 - 132°C | [3] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary guideline for predicting solubility.[4][5] This rule states that substances with similar polarities are more likely to be soluble in one another.

-

Structure Analysis: 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a highly fluorinated and chlorinated molecule. The presence of these electronegative halogen atoms creates polar C-F and C-Cl bonds, but the symmetrical arrangement of the substituents on the benzene ring may reduce the overall molecular dipole moment. The trifluoromethyl group further decreases its polarity.

-

Predicted Solubility:

-

Non-Polar Solvents: The compound is expected to exhibit good solubility in non-polar or weakly polar aprotic solvents such as hexane, toluene, and diethyl ether.

-

Polar Aprotic Solvents: It is likely to be soluble in polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are commonly used as reaction media for similar fluorinated compounds.[6]

-

Polar Protic Solvents: Solubility is expected to be low in polar protic solvents like water, methanol, and ethanol, due to the compound's inability to form hydrogen bonds.

-

Experimental Determination of Solubility

As no specific quantitative data is published, experimental determination is necessary. A standard laboratory method for determining solubility is the isothermal shake-flask method.[7] This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Generalized Experimental Protocol

The following protocol outlines a standard procedure for determining the solubility of a compound like 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

-

Preparation: Add an excess amount of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (the solute) to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solute to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant. It is critical to avoid disturbing the undissolved material. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the solute in the aliquot using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the sample and weigh the residual solute.

-

Spectroscopy (UV-Vis or NMR): If the compound has a suitable chromophore or distinct NMR signals, its concentration can be determined by comparing the sample's spectrum to a calibration curve prepared from standards of known concentration.[7]

-

Chromatography (HPLC or GC): This is a highly accurate method for determining concentration by comparing the peak area of the sample to a calibration curve.

-

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) based on the measured concentration and the volume of the aliquot.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. EP0003344B1 - Process for the preparation of fluor benzenes - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Purity Analysis of Commercial 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (CAS No. 120770-03-8). This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making its purity profile a critical parameter for quality control and regulatory compliance. This document outlines detailed experimental protocols, potential impurity profiles, and data presentation standards.

Introduction

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound whose utility in complex organic synthesis necessitates a thorough understanding of its purity. Commercial grades of this intermediate may contain various impurities stemming from the manufacturing process, including starting materials, byproducts, and isomers. This guide details the application of key analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of this compound.

Impurity Profile and Quantitative Analysis

The purity of commercial 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is typically stated to be around 95.0%.[1] The remaining percentage may consist of several process-related impurities.

Potential Impurities

Based on common synthetic routes for halogenated and trifluoromethylated benzene derivatives, the following impurities could potentially be present in commercial batches:

-

Positional Isomers: Isomers with different substitution patterns on the benzene ring are common impurities in the synthesis of multi-substituted aromatics.[2] Examples include isomers where the chloro, fluoro, or trifluoromethyl groups are in different positions.

-

Incompletely Halogenated/Trifluoromethylated Species: Residual starting materials or intermediates from the synthesis process that have not undergone complete halogenation or trifluoromethylation.

-

Byproducts from Side Reactions: Unwanted products resulting from side reactions during the synthesis. The synthesis of related difluorobenzenes, for instance, can sometimes yield isomeric byproducts due to the nature of the fluorination reactions.[3]

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Quantitative Data Summary

The following table summarizes typical purity and impurity data for commercial 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, as determined by Gas Chromatography with Flame Ionization Detection (GC-FID).

| Compound | Retention Time (min) | Area (%) |

| 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | [To be determined] | >95.0 |

| Unidentified Impurity 1 | [To be determined] | <1.0 |

| Unidentified Impurity 2 | [To be determined] | <1.0 |

| Unidentified Impurity 3 | [To be determined] | <1.0 |

| Total Impurities | - | <5.0 |

Note: Retention times are column and method-dependent and must be determined experimentally.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and should be optimized for specific instrumentation and laboratory conditions.[4][5][6]

Gas Chromatography (GC)

GC is a primary technique for assessing the purity and quantifying volatile and semi-volatile impurities in 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

3.1.1. GC-FID for Quantitative Purity Analysis

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is recommended.[7][8]

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector. A split ratio of 50:1 is a good starting point.

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 300 °C

-

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: 5 minutes at 280 °C.

-

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The percentage purity is calculated based on the relative peak areas (Area Percent method).

3.1.2. GC-MS for Impurity Identification

-

Instrumentation: A gas chromatograph coupled to a Mass Spectrometer (MS).[4]

-

GC Conditions: Same as for GC-FID.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

-

Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and the fragmentation pattern of the main component. The mass spectrum of the parent compound is expected to show a molecular ion peak corresponding to its molecular weight.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for the separation and quantification of non-volatile impurities and isomers that may not be well-resolved by GC.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 50% B, hold for 2 minutes.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene and the identification of structurally related impurities. Both ¹H and ¹⁹F NMR are highly informative.[4][5]

3.3.1. ¹H NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Parameters:

-

Pulse Program: Standard proton pulse sequence.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

-

Expected Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.

3.3.2. ¹⁹F NMR Spectroscopy

-

Instrumentation: An NMR spectrometer equipped for fluorine-19 detection.

-

Solvent: CDCl₃.

-

Parameters:

-

Pulse Program: Standard fluorine pulse sequence with proton decoupling.

-

Number of Scans: 64.

-

Relaxation Delay: 2 s.

-

-

Expected Spectrum: The ¹⁹F NMR spectrum provides distinct signals for the trifluoromethyl group and the two fluorine atoms on the benzene ring, offering a clear fingerprint of the molecule.[11][12] The wide chemical shift range of ¹⁹F NMR allows for excellent resolution of signals from different fluorine environments, making it a powerful tool for identifying fluorinated impurities.[11][12]

Visualizations

The following diagrams illustrate the logical workflow for the purity analysis of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Conclusion

The purity of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a critical quality attribute that can be reliably assessed using a combination of chromatographic and spectroscopic techniques. GC-FID provides robust quantitative data on the overall purity, while GC-MS and NMR spectroscopy are indispensable for the identification and structural elucidation of potential impurities. The methodologies and workflows presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]

- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 11. azom.com [azom.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and trifluoromethyl substituents on the benzene ring imparts a unique reactivity profile, making it a versatile building block. This document details its anticipated reactivity in key organic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. While specific experimental data for this exact substrate is limited in publicly available literature, this guide provides detailed theoretical reaction pathways and generalized experimental protocols based on the well-established reactivity of analogous polysubstituted aromatic compounds.

Chemical and Physical Properties

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is a liquid at room temperature with a boiling point between 131-132°C.[1] Its structure combines the electronic effects of three distinct halogen-containing substituents, which dictates its chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the fluorine and chlorine atoms, significantly activates the aromatic ring towards nucleophilic attack.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 120770-03-8 | [1] |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 131-132 °C | [1] |

| Purity | Typically ≥95.0% | [1] |

Reactivity Profile and Key Reactions

The electron-deficient nature of the aromatic ring in 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene makes it an excellent substrate for a variety of chemical transformations. The relative reactivity of the halogen substituents is a key consideration in planning synthetic strategies. Generally, in nucleophilic aromatic substitution on polyhalogenated benzenes, the order of leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine rendering the attached carbon more electrophilic. However, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl > F, due to the oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group, along with the two fluorine atoms, highly activates the benzene ring for SNAr reactions. The chlorine atom is the most probable site of substitution by common nucleophiles such as amines, alkoxides, and thiolates.

General Reaction Scheme:

References

The Strategic Role of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene in Modern Medicinal Chemistry

For Immediate Release

[City, State] – In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is paramount for enhancing the potency, metabolic stability, and overall pharmacokinetic profile of novel therapeutic agents. Among these, 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene emerges as a versatile scaffold with significant potential in the synthesis of a new generation of pharmaceuticals, particularly in the realms of oncology and inflammatory diseases. This technical guide explores the core applications of this compound, providing insights for researchers, scientists, and drug development professionals.

The unique substitution pattern of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, featuring a trifluoromethyl group and multiple halogen substituents on a benzene ring, offers a rich platform for a variety of synthetic transformations. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the lipophilicity and metabolic stability of drug candidates. The presence of chloro and fluoro substituents provides handles for diverse coupling reactions, enabling the construction of complex molecular architectures.

Core Applications in Drug Discovery

While direct examples of bioactive molecules synthesized from 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene are not extensively documented in publicly available literature, the structural motifs it contains are prevalent in a number of clinically relevant compounds. The chloro-trifluoromethyl-phenyl and difluoro-trifluoromethyl-phenyl moieties are key components in the design of targeted therapies, most notably kinase inhibitors.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 2-Chloro-1,3-difluoro-4-(trifluoromethyl)phenyl moiety can be incorporated into scaffolds that bind to the ATP-binding site of various kinases, leading to the inhibition of their activity. For instance, the structurally related 4-chloro-3-(trifluoromethyl)phenyl group is a key component of sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of kidney and liver cancer.

Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. The electronic properties conferred by the fluorine and trifluoromethyl groups can enhance the binding affinity of drug candidates to their protein targets involved in inflammatory pathways. While specific examples originating from 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene are not prominent, the broader class of fluorinated benzoids has been explored for the development of inhibitors of key inflammatory mediators.

Synthesis and Derivatization Potential

The reactivity of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene allows for a range of chemical modifications, making it a valuable starting material for combinatorial chemistry and lead optimization campaigns.

Table 1: Potential Synthetic Transformations of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols with a base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Substituted anilines, phenols, and thioethers |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters, Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) in a suitable solvent mixture (e.g., Toluene/Water) | Biaryl and heteroaryl compounds |

| Buchwald-Hartwig Amination | Primary or secondary amines, Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3) in an inert solvent (e.g., Toluene) | N-Aryl amines and amides |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst (e.g., Pd(PPh3)2Cl2), Copper(I) salt (e.g., CuI), base (e.g., Et3N) in a suitable solvent (e.g., THF) | Aryl alkynes |

Experimental Protocols

General Protocol for Suzuki Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base, typically aqueous Na2CO3 (2 M solution, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for the required time (typically monitored by TLC or LC-MS, ranging from 2 to 24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.

Logical Workflow for Drug Discovery

The integration of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene into a drug discovery pipeline follows a logical progression from initial library synthesis to lead optimization.

Signaling Pathway Context

Derivatives of fluorinated benzotrifluorides have been implicated as inhibitors of various signaling pathways critical for cancer cell proliferation and survival. One such pathway is the RAS/RAF/MEK/ERK pathway, a central signaling cascade that is frequently mutated in human cancers.

Conclusion

While 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene may not yet be a household name in blockbuster pharmaceuticals, its inherent chemical properties and synthetic versatility position it as a valuable building block for the next wave of targeted therapies. The continued exploration of its derivatization and the biological evaluation of the resulting compounds are likely to unveil novel candidates for treating a range of diseases, underscoring the critical role of fluorinated scaffolds in modern medicinal chemistry. Further research into specific applications and the development of detailed synthetic routes will undoubtedly solidify its importance in the drug discovery arsenal.

The Untapped Potential of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene as a Precursor in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While direct evidence of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene's use as a primary building block in the synthesis of major agrochemicals remains limited in publicly accessible literature and patents, its structural motifs suggest significant potential as a precursor to valuable agrochemical intermediates. This technical guide explores this potential by outlining a plausible synthetic pathway to a key aniline intermediate and its subsequent conversion to the broad-spectrum insecticide, fipronil.

From Latent Building Block to Key Intermediate: A Proposed Synthetic Pathway

The strategic placement of fluorine and trifluoromethyl groups on the benzene ring of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene makes it an intriguing starting material. A plausible route to unlock its synthetic utility involves its conversion to 2,6-difluoro-4-(trifluoromethyl)aniline, a known precursor in agrochemical manufacturing. This transformation can be envisioned through a two-step process involving nitration followed by reduction.

Hypothetical Experimental Protocol: Synthesis of 2,6-difluoro-4-(trifluoromethyl)aniline

Step 1: Nitration of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

A mixture of concentrated nitric acid and sulfuric acid would be used to introduce a nitro group onto the benzene ring. The directing effects of the existing substituents would favor the introduction of the nitro group at the position between the two fluorine atoms.

-

Reaction: To a stirred solution of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro-Intermediate to 2,6-difluoro-4-(trifluoromethyl)aniline

The nitro group of the intermediate can be reduced to an amine using standard reducing agents such as tin(II) chloride or through catalytic hydrogenation.

-

Reaction: The crude nitro-intermediate is dissolved in a suitable solvent like ethanol. An excess of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 2,6-difluoro-4-(trifluoromethyl)aniline.

Caption: Proposed synthetic workflow from the starting material to the key aniline intermediate.

Synthesis of Fipronil: An Illustrative Example

The true potential of 2,6-difluoro-4-(trifluoromethyl)aniline as a building block is demonstrated by its role in the synthesis of fipronil, a phenylpyrazole insecticide. Although the commercial synthesis of fipronil utilizes 2,6-dichloro-4-(trifluoromethyl)aniline, the analogous 2,6-difluoro derivative serves as a compelling hypothetical precursor for novel agrochemical discovery. For the purpose of this guide, the well-documented synthesis from the dichloro-aniline is presented.

Experimental Protocol: Synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline

The synthesis of fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline is a multi-step process that involves the formation of a pyrazole ring followed by oxidation.[1][2]

-

Step 1: Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline. The aniline is treated with a diazotizing agent, such as nitrosyl sulfuric acid, in an acidic solvent to form a diazonium salt.[1]

-

Step 2: Reaction with ethyl cyanopropionate. The diazonium salt is then reacted with ethyl 2,3-dicyanopropionate in the presence of ammonia to form the pyrazole derivative.[1]

-

Step 3: Thionation and Oxidation. The pyrazole intermediate is then converted to a thiopyrazole, which is subsequently oxidized to form fipronil.[2][3] A mixture of dichloroacetic acid and trichloroacetic acid in the presence of a boric acid catalyst and hydrogen peroxide is a reported oxidation system.[2]

Quantitative Data for Fipronil Synthesis

The following table summarizes representative yields for the synthesis of fipronil from its thiopyrazole precursor.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Yield (%) | Purity (%) | Reference |

| Oxidation | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole | Dichloroacetic acid, Trichloroacetic acid, Boric acid, H₂O₂ | Chlorobenzene | 90 | 94 | [2] |

Mechanism of Action: How Fipronil Works

Fipronil is a potent neurotoxin that targets the central nervous system of insects.[4][5] Its mode of action involves the non-competitive blocking of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride (GluCl) channels.[4][6][7]

By binding to these channels, fipronil prevents the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to excessive neuronal stimulation, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.[5] The selectivity of fipronil for insects is attributed to its higher binding affinity for insect GABA receptors compared to mammalian receptors.[4]

Caption: Mechanism of action of the insecticide fipronil.

References

- 1. allindianpatents.com [allindianpatents.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 4. Fipronil - Wikipedia [en.wikipedia.org]

- 5. Fipronil Technical Fact Sheet [npic.orst.edu]

- 6. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Chemistry of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Disclaimer: As of the latest literature search, detailed computational and experimental studies specifically for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene are not publicly available. This guide will therefore outline the established methodologies and expected outcomes of such a study. To provide a practical and data-rich illustration, we will use the closely related and structurally similar molecule, 3,4-Dichlorobenzotrifluoride , as a case study for which comparative data exists.[1] This approach demonstrates the workflow and data analysis that would be applied to the title compound.

Introduction

Halogenated benzotrifluorides are a class of compounds with significant importance in the pharmaceutical, agrochemical, and materials science sectors.[1] Their unique physicochemical properties, imparted by the fluorine and chlorine substituents, make them valuable intermediates in organic synthesis. The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in drug candidates.

Computational chemistry provides an indispensable toolkit for understanding the molecular structure, reactivity, and spectroscopic properties of these molecules.[1] Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of geometries, vibrational frequencies, and NMR chemical shifts, offering a powerful complement to experimental characterization.[2][3] This guide presents a comprehensive workflow for the computational study of halogenated benzotrifluorides, using 3,4-Dichlorobenzotrifluoride as a working example to illustrate the process from initial calculation to comparison with experimental data.

Methodologies and Protocols

A robust computational study is underpinned by well-defined theoretical protocols and validated by experimental data. The following sections detail the standard methodologies for both computational calculations and experimental characterization.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are the cornerstone of modern computational analysis of organic molecules. A typical workflow for a comprehensive study is outlined below.

Caption: A typical workflow for DFT-based computational analysis.

Detailed Steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built. This structure is then optimized to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the data needed to predict infrared (IR) and Raman spectra.[1]

-

NMR Chemical Shift Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is standard for this purpose. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions of the molecule.

Experimental Protocols for Validation

To validate the computational results, experimental data is essential. Standard spectroscopic techniques are used for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer (e.g., 400 MHz). ¹H and ¹³C chemical shifts are referenced to TMS (0 ppm). For ¹⁹F NMR, CFCl₃ is often used as an external standard (0 ppm).[4]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared between two KBr plates. For a solid, a KBr pellet is made by mixing a small amount of the sample with KBr powder and pressing it into a disk.

-

Acquisition: The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

-

Predicted Molecular Properties (Case Study: 3,4-Dichlorobenzotrifluoride)

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. The values presented are illustrative for the case study molecule, 3,4-Dichlorobenzotrifluoride, and serve as a template for what would be expected for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene.

Optimized Geometric Parameters

DFT calculations provide precise bond lengths and angles that define the molecule's three-dimensional structure.

Table 1: Selected Calculated Geometric Parameters for 3,4-Dichlorobenzotrifluoride

| Parameter | Type | Value |

| C-Cl (para) | Bond Length | 1.74 Å |

| C-Cl (meta) | Bond Length | 1.73 Å |

| C-C (ring) | Bond Length | 1.38 - 1.40 Å |

| C-CF₃ | Bond Length | 1.51 Å |

| C-F | Bond Length | 1.34 Å |

| C-C-C (ring) | Bond Angle | 118° - 122° |

| C-C-Cl | Bond Angle | ~120° |

| F-C-F | Bond Angle | ~107° |

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra to aid in peak assignment.

Table 2: Selected Calculated Vibrational Frequencies for 3,4-Dichlorobenzotrifluoride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Low | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (CF₃ symmetric) |

| ~1180 | Strong | C-F stretch (CF₃ asymmetric) |

| ~1140 | Strong | C-F stretch (CF₃ asymmetric) |

| ~830 | Strong | C-Cl stretch |

| ~750 | Strong | C-Cl stretch |

NMR Chemical Shifts

Comparison between calculated and experimental NMR shifts is a key validation step.

Table 3: Calculated and Experimental NMR Data for 3,4-Dichlorobenzotrifluoride

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H (H-2) | 7.65 | 7.68 |

| ¹H (H-5) | 7.45 | 7.49 |

| ¹H (H-6) | 7.20 | 7.25 |

| ¹³C (C-1) | 131.5 (q) | 131.8 (q) |

| ¹³C (C-2) | 128.0 | 128.3 |

| ¹³C (C-3) | 133.0 | 133.4 |

| ¹³C (C-4) | 134.0 | 134.2 |

| ¹³C (C-5) | 130.0 | 130.5 |

| ¹³C (C-6) | 126.0 | 126.4 |

| ¹³C (CF₃) | 123.0 (q) | 123.5 (q) |

| ¹⁹F (CF₃) | -63.0 | -63.2 |

Note: Experimental values are typical and may vary slightly with solvent and concentration.

Electronic Properties

These properties provide insight into the molecule's reactivity and electronic distribution.

Caption: Interdependence of calculated molecular properties.

Table 4: Calculated Electronic Properties for 3,4-Dichlorobenzotrifluoride

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Conclusion

The computational analysis of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene represents a critical step in its characterization. Although specific data for this molecule is not yet available in the public domain, this guide has outlined the robust and well-established DFT methodologies that would be employed in its study. By using 3,4-Dichlorobenzotrifluoride as a case study, we have demonstrated how computational chemistry can predict molecular geometry, vibrational spectra, NMR chemical shifts, and key electronic properties. The synergy between these theoretical predictions and experimental validation provides a powerful framework for researchers, scientists, and drug development professionals to accelerate the design and application of novel halogenated compounds.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene with various aryl and heteroaryl boronic acids. The substrate is a highly electron-deficient and sterically hindered aryl chloride, which presents challenges for C-C bond formation. The described methodology utilizes a highly active palladium catalyst system to overcome the low reactivity of the C-Cl bond, enabling the synthesis of diverse biaryl structures that are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The coupling of aryl chlorides, however, is often challenging due to the strength and inertness of the C-Cl bond compared to its bromide or iodide counterparts.[2][3] Oxidative addition to a palladium(0) center, the first and often rate-limiting step of the catalytic cycle, is significantly slower for aryl chlorides.[4]

The substrate, 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, is particularly challenging due to the cumulative electron-withdrawing effects of the two fluoro groups and the potent trifluoromethyl group. This electronic deficiency deactivates the aryl chloride towards oxidative addition. Consequently, successful coupling requires the use of specialized, highly active palladium catalyst systems. Modern systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) which promote the formation of the active catalytic species and facilitate the key steps of the reaction.[5]

This application note outlines a robust and reproducible protocol for the Suzuki-Miyaura coupling of this challenging substrate, based on established methodologies for electron-poor aryl chlorides.[5][6]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene and a selected aryl or heteroaryl boronic acid in the presence of a suitable base and solvent system.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

(Image representing the general reaction of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene with an aryl boronic acid to form a biaryl product)

(Image representing the general reaction of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene with an aryl boronic acid to form a biaryl product)

Experimental Protocol

This protocol is a representative starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acid coupling partners.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene | ≥98% | Commercially Available | |

| Aryl/Heteroaryl Boronic Acid | ≥97% | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Handle under inert atmosphere. |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercially Available | Air-sensitive ligand. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercially Available | Dry in oven before use. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Degas with Argon for 20-30 min prior to use. |

| Water | Degassed, DI | In-house | Degas with Argon for 20-30 min prior to use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Brine, Saturated | N/A | In-house | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

3.2. Equipment

-

Schlenk flask or sealable reaction tube

-

Magnetic stir bar and stirrer/hotplate

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

3.3. Detailed Procedure

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Inerting: Seal the flask with a rubber septum and connect it to an inert gas manifold. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

-

Catalyst Addition: Under a positive flow of argon, add Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The final solvent ratio should be approximately 4:1 dioxane:water.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Representative Data

While specific data for 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is not widely published, the following table presents expected yields for the coupling of structurally similar, electron-deficient aryl chlorides with various boronic acids under comparable conditions. This serves as a guideline for expected reaction performance.

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Chloro-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane:H₂O | 110 | ~85 |

| 2 | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 100 | ~92 |

| 3 | 1-Bromo-3,4-difluorobenzene | 2,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 105 | ~78[7][8] |

| 4 | 4-Chloro-3-nitrotoluene | 3-Tolylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ / 2-Butanol | 100 | ~95 |

| 5 | 2-Chloropyridine | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ / Dioxane:H₂O | 100 | ~90 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

5.2. Catalytic Cycle

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal and process chemistry for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The amination of electron-deficient aryl chlorides, such as 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene, can be challenging due to the electronic properties of the substrate. However, with the appropriate selection of catalyst, ligand, and base, this transformation can be achieved with high efficiency.

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene. The protocols are based on established methodologies for the amination of structurally similar electron-deficient and sterically hindered aryl chlorides.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene is highly dependent on the careful selection of the following components:

-

Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.

-

Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle with challenging substrates like electron-deficient aryl chlorides. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated significant efficacy in these types of transformations.[1]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the crucial reductive elimination step of the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly employed and effective base for these reactions.[1]

-

Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and dioxane are frequently used and have shown good results in similar systems.[1]

-

Amine Coupling Partner: The nature of the amine (primary or secondary, aliphatic or aromatic) will influence the reaction conditions. Generally, slightly more than one equivalent of the amine is used.

Representative Quantitative Data for Amination of Electron-Deficient Aryl Chlorides

| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Reflux | 6 | 94 |

| 3,6-dichloro-2,4-difluoroaniline derivative | Various Amines | Pd(OAc)₂ (2.0) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | 100 | 12-24 | High |

| 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-95 |